
Spectroscopic Profile of 1-phenyl-1H-pyrazole-5-
carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
1-phenyl-1H-pyrazole-5-carboxylic

acid

Cat. No.: B073485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenyl-1H-pyrazole-5-carboxylic acid, a molecule of interest in chemical research and drug

development. Due to the limited availability of directly published, comprehensive spectral

datasets for this specific compound, this guide combines available information for structurally

related compounds and established spectroscopic principles to offer a detailed

characterization.

Molecular Structure and Properties
Chemical Name: 1-phenyl-1H-pyrazole-5-carboxylic acid

CAS Number: 1133-77-3[1]

Molecular Formula: C₁₀H₈N₂O₂[1]

Molecular Weight: 188.18 g/mol [1]

Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for 1-phenyl-
1H-pyrazole-5-carboxylic acid based on analysis of related compounds and general

principles of spectroscopy.
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Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 8.0 d 1H H4 (pyrazole ring)

~7.5 - 7.7 m 3H
H3 (pyrazole ring) &

Phenyl H(ortho)

~7.3 - 7.5 m 3H Phenyl H (meta, para)

>10.0 br s 1H -COOH

Note: Predicted values are based on the analysis of similar pyrazole-containing compounds.

The exact chemical shifts and coupling constants can vary depending on the solvent and

experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm) Assignment

~165 -COOH

~140 C5 (pyrazole ring)

~138 Phenyl C (ipso)

~130 C3 (pyrazole ring)

~129 Phenyl C (para)

~128 Phenyl C (ortho)

~125 Phenyl C (meta)

~110 C4 (pyrazole ring)

Note: Predicted values are based on the analysis of similar pyrazole-containing compounds.

Table 3: Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad O-H stretch (carboxylic acid)

~1710 Strong C=O stretch (carboxylic acid)

~1600, ~1500 Medium C=C stretch (aromatic rings)

~1300 Medium C-O stretch

~1200 Medium O-H bend

~760, ~690 Strong
C-H bend (monosubstituted

benzene)

Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimeric form

of carboxylic acids.

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity Assignment

188 High [M]⁺ (Molecular ion)

171 Moderate [M - OH]⁺

143 Moderate [M - COOH]⁺

115 Moderate [M - COOH - N₂]⁺ or [C₇H₅O]⁺

77 High [C₆H₅]⁺ (Phenyl cation)

Note: Fragmentation patterns can vary based on the ionization method used.

Experimental Protocols
Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These

represent standard procedures that would be applicable for the characterization of 1-phenyl-
1H-pyrazole-5-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 1-phenyl-1H-pyrazole-5-
carboxylic acid in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a

standard 5 mm NMR tube. The choice of solvent is critical as the acidic proton of the

carboxylic acid may exchange with residual water, leading to peak broadening or

disappearance. DMSO-d₆ is often preferred for observing exchangeable protons.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-15

ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

The spectral width should encompass the expected range for aromatic and carboxylic acid

carbons (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic

press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable method, such as direct infusion or after separation by gas chromatography (GC-

MS) or liquid chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common

method for generating fragment ions and providing structural information. Electrospray

Ionization (ESI) is a softer technique that is useful for determining the molecular weight.

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the

ions.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1-phenyl-1H-pyrazole-5-carboxylic acid.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages from compound synthesis to final spectroscopic

data reporting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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